2-(Diethylamino)ethyl 2-methylprop-2-enoate;dodecyl 2-methylprop-2-enoate;hexadecyl 2-methylprop-2-enoate;styrene;tetradecyl 2-methylprop-2-enoate
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Overview
Description
The compound “2-(Diethylamino)ethyl methacrylate lauryl methacrylate styrene cetyl methacrylate myristyl methacrylate polymer” is a complex polymer composed of multiple methacrylate monomers and styrene. This polymer is known for its unique properties, including pH sensitivity, temperature responsiveness, and hydrophobicity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer typically involves free radical polymerization, where the monomers 2-(Diethylamino)ethyl methacrylate, lauryl methacrylate, styrene, cetyl methacrylate, and myristyl methacrylate are polymerized in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent, such as toluene or dimethylformamide (DMF), under controlled temperature conditions (usually between 60-80°C) to ensure efficient polymerization .
Industrial Production Methods
In an industrial setting, the polymerization process is scaled up using continuous or batch reactors. The monomers and initiators are fed into the reactor, and the polymerization is carried out under controlled conditions to achieve the desired molecular weight and polymer properties. The resulting polymer is then purified and processed into various forms, such as films, coatings, or nanoparticles, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the diethylaminoethyl and methacrylate groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the methacrylate units, resulting in the formation of reduced products.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups, modifying its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced methacrylate units, and substituted polymers with modified functional groups, enhancing the polymer’s properties for specific applications .
Scientific Research Applications
The polymer has a wide range of scientific research applications, including:
Chemistry: Used as a pH-sensitive and temperature-responsive polymer in various chemical processes and reactions.
Biology: Employed in the development of drug delivery systems, where its pH sensitivity allows for targeted drug release in specific biological environments.
Medicine: Utilized in the formulation of biomedical devices and implants, benefiting from its biocompatibility and responsive properties.
Industry: Applied in the production of coatings, adhesives, and films, where its hydrophobicity and mechanical strength are advantageous
Mechanism of Action
The polymer exerts its effects through its pH-sensitive and temperature-responsive properties. The diethylaminoethyl groups in the polymer chain can ionize under different pH conditions, leading to changes in the polymer’s conformation and solubility. This ionization affects the polymer’s interactions with other molecules and surfaces, enabling its use in targeted drug delivery and responsive coatings.
Comparison with Similar Compounds
Similar Compounds
Poly(2-(dimethylamino)ethyl methacrylate): A similar pH-sensitive polymer with slightly different properties due to the presence of dimethylaminoethyl groups instead of diethylaminoethyl groups.
Poly(2-(diisopropylamino)ethyl methacrylate): Another pH-sensitive polymer with diisopropylaminoethyl groups, offering different responsiveness and solubility characteristics.
Poly(N-isopropylacrylamide): A temperature-sensitive polymer used in similar applications but with different temperature responsiveness.
Uniqueness
The uniqueness of the polymer lies in its combination of multiple methacrylate monomers and styrene, providing a balance of pH sensitivity, temperature responsiveness, and hydrophobicity. This combination makes it versatile for various applications, from drug delivery to industrial coatings.
Properties
CAS No. |
64399-38-8 |
---|---|
Molecular Formula |
C72H129NO8 |
Molecular Weight |
1136.8 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-methylprop-2-enoate;dodecyl 2-methylprop-2-enoate;hexadecyl 2-methylprop-2-enoate;styrene;tetradecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H38O2.C18H34O2.C16H30O2.C10H19NO2.C8H8/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3;1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3;1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-5-11(6-2)7-8-13-10(12)9(3)4;1-2-8-6-4-3-5-7-8/h2,4-18H2,1,3H3;2,4-16H2,1,3H3;2,4-14H2,1,3H3;3,5-8H2,1-2,4H3;2-7H,1H2 |
InChI Key |
DARROGAYIYYEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C.CCN(CC)CCOC(=O)C(=C)C.C=CC1=CC=CC=C1 |
Related CAS |
64399-38-8 |
Origin of Product |
United States |
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